Propyl 2-propylhexanoate

Description

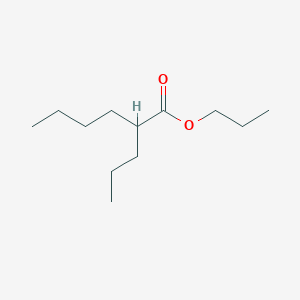

Propyl 2-propylhexanoate is an ester with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . simsonpharma.comsimsonpharma.com Its structure consists of a propyl group attached to the oxygen atom of the ester linkage, and a hexyl chain with a propyl branch at the second carbon position. While specific research on this compound is sparse, its parent carboxylic acid, 2-propylhexanoic acid, is a known branched-chain fatty acid. cymitquimica.com The esterification of 2-propylhexanoic acid with propanol (B110389) would be the conventional method for its synthesis. cymitquimica.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| CAS Number | Not Assigned |

| Parent Acid | 2-Propylhexanoic Acid |

| Alcohol Component | Propanol |

Branched-chain esters are a significant class of organic compounds that are distinguished from their straight-chain counterparts by the presence of alkyl branches along the carbon chain. This structural feature has profound effects on their physical and chemical properties. Research into branched-chain esters often focuses on how the position and size of the branches influence properties such as melting point, viscosity, and biodegradability. researchgate.netresearchgate.net These esters are found in nature, contributing to the aroma of fruits, and are also synthesized for a variety of industrial applications. nih.govresearchgate.net The study of compounds like this compound is therefore situated within this broader effort to understand and utilize the unique characteristics of branched esters.

The significance of branched-chain esters in advanced chemical studies is multifaceted. A key property is their tendency to have lower melting points and pour points compared to straight-chain esters of the same molecular weight. researchgate.netpsu.edu This makes them highly valuable as biolubricants and in the formulation of products that need to remain fluid at low temperatures. researchgate.net Furthermore, the branching can affect the chemical stability and reactivity of the ester, a factor that is explored in the development of new materials and chemical intermediates. ontosight.ai In the field of food and fragrance chemistry, branched-chain esters are crucial for creating specific aroma profiles. nih.gov Their biosynthesis in plants is a subject of ongoing research, with implications for agriculture and the production of natural flavorings. researchgate.net

Table 2: General Properties and Applications of Branched-Chain Esters

| Property | Significance in Research and Application |

|---|---|

| Low Melting Point | Use as lubricants in cold environments and as biofuels. researchgate.netpsu.edu |

| Reduced Viscosity | Application in formulations requiring specific flow characteristics. researchgate.net |

| Unique Aroma Profiles | Important in the food and fragrance industries. nih.gov |

| Biodegradability | Development of environmentally friendly lubricants and solvents. researchgate.net |

| Chemical Stability | Use as chemical intermediates in the synthesis of new materials. ontosight.ai |

A review of the current academic and chemical literature reveals a significant gap concerning this compound. While its parent acid, 2-propylhexanoic acid, and other esters derived from it (such as methyl and ethyl 2-propylhexanoate) are documented, specific studies on the propyl ester are conspicuously absent. riekemetals.comlgcstandards.comlgcstandards.comsigmaaldrich.com Chemical suppliers list it as a compound available for custom synthesis, which indicates its existence is recognized, but it has not been the subject of dedicated research. simsonpharma.comsimsonpharma.com This lack of data presents an opportunity for future research to characterize its physical properties, explore its potential applications, and investigate its synthesis and reactivity. The absence of a registered CAS number further underscores its obscurity in the scientific community.

Structure

3D Structure

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

propyl 2-propylhexanoate |

InChI |

InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |

InChI Key |

NTCHIPBIKTVTRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 2 Propylhexanoate and Analogues

Esterification Pathways from 2-Propylhexanoic Acid and Propanol (B110389) Precursors

The most direct route to propyl 2-propylhexanoate is the condensation reaction between 2-propylhexanoic acid and propanol. This reaction is reversible and typically requires a catalyst to achieve a reasonable reaction rate and yield. organic-chemistry.orgcerritos.edu The general mechanism involves the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com To drive the reaction equilibrium towards the product side, an excess of one reactant (usually the alcohol) is often used, or the water generated during the reaction is continuously removed. chemistrysteps.comoperachem.com

Research on Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification, or Fischer esterification, is the classic acid-catalyzed method for producing esters from carboxylic acids and alcohols. organic-chemistry.orgchemistrysteps.com This approach employs strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts. organic-chemistry.orgoperachem.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the attack by propanol. masterorganicchemistry.com

While direct studies on this compound are not prevalent, research on similar systems, such as the synthesis of n-propyl propanoate from propanoic acid and 1-propanol, provides valuable insights. In such studies, factors including temperature, molar ratio of reactants, and catalyst concentration are optimized to maximize yield. For instance, an investigation into the H₂SO₄-catalyzed synthesis of n-propyl propanoate demonstrated that increasing the temperature and using a high molar excess of alcohol significantly increases the reaction rate and final ester yield. ceon.rs

Table 1: Conditions for Acid-Catalyzed Esterification of Propanoic Acid with 1-Propanol

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | Effective catalysis | researchgate.net |

| Molar Ratio (Acid:Alcohol:Catalyst) | 1:10:0.20 | 96.9% yield | researchgate.net |

| Temperature | 65°C | Increased rate and yield | ceon.rs |

These findings suggest that a similar approach, utilizing a significant excess of propanol and an acid catalyst at elevated temperatures, would be an effective strategy for the synthesis of this compound.

Exploration of Enzyme-Catalyzed Esterification Systems

Enzymatic catalysis, particularly using lipases, has emerged as a sustainable and highly selective alternative to traditional chemical methods for ester synthesis. scielo.brnih.gov Lipases can function in non-aqueous environments, enabling them to catalyze esterification instead of their natural hydrolysis function. nih.gov This approach offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact. nih.gov

The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, is one of the most widely used and effective biocatalysts for the synthesis of various esters, including those with branched chains. nih.govrsc.org Research on the synthesis of 2-ethylhexyl 2-methylhexanoate, an analogue of this compound, demonstrated the efficacy of Novozym® 435 in a solvent-free system. nih.gov The study found that high conversions (97-99%) could be achieved by optimizing temperature and using a molar excess of the alcohol to compensate for evaporation during the long reaction times required. nih.gov The branching of the hydrocarbon chain in both the carboxylic acid and the alcohol can complicate enzymatic synthesis, making catalyst selection critical. nih.govlongdom.org

Table 2: Novozym® 435-Catalyzed Synthesis of 2-Ethylhexyl 2-Methylhexanoate

| Parameter | Condition | Conversion | Reference |

|---|---|---|---|

| Biocatalyst | Novozym® 435 (2.5% w/w) | - | nih.gov |

| Temperature | 70°C | 97% | nih.gov |

| Molar Ratio (Acid:Alcohol) | 1:1.1 (10% excess alcohol) | - | nih.gov |

| Temperature | 80°C | 99% | nih.gov |

These results indicate that an enzymatic pathway using Novozym® 435 under optimized, solvent-free conditions represents a viable and green methodology for the synthesis of this compound.

Development of Novel Catalytic Systems for Ester Synthesis

The development of novel catalysts aims to overcome the limitations of traditional homogeneous and heterogeneous systems, such as corrosion, difficult separation, and environmental concerns. mdpi.commdpi.com Research has focused on creating highly active, reusable, and environmentally benign catalysts.

Heterogeneous Acid Catalysts: Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst), zeolites, metal oxides, and sulfonated materials, offer significant advantages like easy separation from the reaction mixture, reusability, and reduced waste generation. mdpi.commdpi.comacs.org For example, graphene oxide has been shown to be an efficient and recyclable acid catalyst for the esterification of a wide range of acids and alcohols. organic-chemistry.org Similarly, styrene-divinylbenzene acid resins have demonstrated high activity and stability in the esterification of fatty acids at elevated temperatures. mdpi.com

Emerging Catalyst Technologies: More recent innovations include the development of highly efficient metal-based catalysts. For instance, bimetallic oxide clusters composed of rhodium and ruthenium, with diameters of just over one nanometer, have shown exceptional activity in ester-producing reactions using molecular oxygen as the sole oxidant, making the process highly sustainable. labmanager.com Other novel approaches include photocatalysts that can reduce esters to alcohols using light energy, which could potentially be adapted for ester synthesis pathways. sciencedaily.com Magnetically induced catalysis using iron carbide nanoparticles is another frontier, offering high energy efficiency by localizing heat at the catalyst surface. acs.org These advanced systems represent the future of efficient and green ester synthesis.

Alternative Synthetic Strategies for Branched Hexanoate (B1226103) Esters

Investigation of Aldol (B89426) Condensation Routes for Precursor Generation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to create larger molecules. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl. While not a direct route to 2-propylhexanoic acid, aldol condensation can be used to build the necessary carbon skeleton of its precursors.

For example, a mixed aldol condensation between two different aldehydes could theoretically be used in a multi-step synthesis. A reaction between furfural (B47365) and 2-butanone (B6335102) using a heterogeneous acid-base catalyst can selectively produce branched-chain C9 ketones, which serve as precursors for bio-jet fuel. mdpi.com This demonstrates the potential of aldol reactions to create specific branched structures. However, generating the precise 2-propylhexanal (B14687902) precursor for 2-propylhexanoic acid via aldol condensation is complex and can lead to a mixture of products. More established methods for synthesizing α-branched carboxylic acids often rely on the alkylation of malonic esters or related enolates, which offer greater control and higher yields of the desired product. libretexts.org

Studies on Derivatization from Related Branched Carboxylic Acids

An important alternative to direct acid-catalyzed esterification involves increasing the reactivity of the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. chemistry.coachchemistrysteps.com The hydroxyl group of a carboxylic acid is a poor leaving group, but converting it to an acyl halide creates a much better leaving group, allowing the reaction with an alcohol to proceed under milder conditions and without the need for a strong acid catalyst. chemistry.coachlibretexts.org

The conversion of 2-propylhexanoic acid to 2-propylhexanoyl chloride can be readily achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting acid chloride is highly reactive toward nucleophiles. vanderbilt.edu Subsequent reaction with propanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, would efficiently yield this compound. libretexts.org This two-step method is particularly useful when the substrates are sensitive to the harsh conditions of strong acid catalysis and high temperatures associated with Fischer esterification. chemistrysteps.com

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-Ethylhexyl 2-methylhexanoate | C₁₅H₃₀O₂ |

| 2-Propylhexanoic acid | C₉H₁₈O₂ |

| Amberlyst | - |

| Graphene oxide | CₓOᵧH₂ |

| n-Propyl propanoate | C₆H₁₂O₂ |

| p-Toluenesulfonic acid | C₇H₈O₃S |

| Propanol | C₃H₈O |

| Propanoic acid | C₃H₆O₂ |

| This compound | C₁₂H₂₄O₂ |

| Pyridine | C₅H₅N |

| Rhodium | Rh |

| Ruthenium | Ru |

| Sulfuric acid | H₂SO₄ |

| Thionyl chloride | SOCl₂ |

Advanced Purification and Isolation Techniques for Synthetic Products

The isolation of pure this compound from a crude reaction mixture necessitates the use of sophisticated purification methodologies. Following synthesis, the mixture typically contains the desired ester, unreacted 2-propylhexanoic acid, excess propanol, the acid catalyst (such as sulfuric acid), and water formed during the reaction. The structural complexity of branched-chain esters can present unique challenges in separation compared to their linear counterparts. Therefore, a multi-step purification strategy combining extraction, chromatography, and distillation is often employed to achieve high purity.

Chromatography is a powerful technique for the separation and purification of esters from complex mixtures. taylorfrancis.com Advances in chromatographic methods have enabled highly efficient separation of structurally similar compounds, including isomers of branched-chain esters.

Gas-liquid chromatography (GLC) has historically been a primary method for the analysis and separation of fatty acid esters, including those with methyl branches. taylorfrancis.com The choice of the stationary phase is critical for achieving effective separation. Columns with polar stationary phases can differentiate between esters based on subtle differences in polarity and boiling point. For preparative scale, high-performance liquid chromatography (HPLC) is often preferred.

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating esters. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. The elution order can be manipulated by adjusting the composition of the mobile phase, often a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. For branched-chain esters, the subtle differences in hydrophobicity compared to linear isomers or other impurities allow for their effective separation. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) Detector |

| Temperature | 30°C |

Distillation and extraction are fundamental techniques for the large-scale purification of esters. Optimization of these processes is key to maximizing yield and purity while minimizing energy consumption.

Distillation: Fractional distillation separates compounds based on differences in their boiling points. For esters, which often have higher boiling points than the parent alcohol but lower than the carboxylic acid, this method can be effective. However, the presence of branched chains can alter boiling points compared to linear analogues. For high-boiling, thermally sensitive esters, molecular distillation is a more suitable technique. conicet.gov.ar This process is conducted under high vacuum, which allows for distillation at significantly lower temperatures, thus preventing thermal degradation of the product. nih.gov The optimization of molecular distillation involves adjusting parameters such as evaporator temperature, feed rate, and vacuum pressure to maximize the separation efficiency between the ester and less volatile impurities. conicet.gov.ar

Extraction: Liquid-liquid extraction is a crucial initial step in the purification process. It is primarily used to remove the acid catalyst and water-soluble impurities like excess alcohol. The crude reaction mixture is typically washed with a basic aqueous solution, such as sodium bicarbonate, to neutralize and remove unreacted carboxylic acid and the acid catalyst. Subsequent washes with brine help to remove residual salts and water. The selection of an appropriate organic solvent for the extraction is vital and is based on the solubility of the ester and its immiscibility with water.

The optimization of extraction involves determining the ideal solvent system, the number of extraction stages, and the pH of the aqueous phase to ensure complete removal of impurities without causing hydrolysis of the ester product. Response surface methodology (RSM) has been used to optimize the esterification and subsequent purification processes for various esters, including those derived from fatty acids. ijcce.ac.ir

| Process Parameter | Typical Range | Impact on Purity |

|---|---|---|

| Evaporator Temperature | 100 - 180°C | Higher temperatures increase volatility but risk thermal degradation. |

| Pressure (Vacuum) | 0.001 - 0.1 mbar | Lower pressure reduces the boiling point, protecting the compound. |

| Feed Flow Rate | Variable | Affects residence time on the evaporator surface and separation efficiency. |

Reaction Mechanisms and Kinetics of Propyl 2 Propylhexanoate

Hydrolysis Reaction Kinetics and Mechanistic Pathways

Hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. viu.ca This reaction can be catalyzed by either an acid or a base, each proceeding through distinct mechanistic pathways. viu.ca

Acid-catalyzed ester hydrolysis is a reversible process, representing the reverse of Fischer esterification. nih.gov The reaction is typically slow in pure water but is accelerated by the presence of a strong acid catalyst. nih.gov

The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This pathway involves the following steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. chemrxiv.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemrxiv.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol). chemrxiv.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alkoxy group as an alcohol molecule. chemrxiv.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. chemrxiv.org

For sterically hindered esters like Propyl 2-propylhexanoate, the rate of the AAC2 reaction is expected to be significantly slower than for unbranched esters (e.g., propyl hexanoate). The bulky 2-propyl group would impede the approach of the water nucleophile to the carbonyl carbon.

In cases of severe steric hindrance or for esters that can form a stable carbocation from the alcohol moiety, an alternative AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) can occur. youtube.com This involves the cleavage of the bond between the oxygen and the alkyl group of the alcohol. epa.gov However, for this compound, the propyl group does not form a particularly stable carbocation, so the AAC2 pathway, albeit slow, is the more probable mechanism.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally faster than acid-catalyzed hydrolysis. nih.govyoutube.com The irreversibility stems from the final step where the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemrxiv.orgyoutube.com

The predominant mechanism is the BAC2 pathway (Base-promoted, Acyl-oxygen cleavage, bimolecular). chemrxiv.org The steps are as follows:

Nucleophilic Attack: The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. chemrxiv.org

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral alkoxide intermediate. chemrxiv.org

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion as the leaving group. chemrxiv.org

Deprotonation: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction, yielding an alcohol and a carboxylate salt. chemrxiv.org

Similar to the acid-catalyzed reaction, the steric hindrance from the 2-propyl group in this compound is expected to decrease the rate of the BAC2 hydrolysis compared to linear esters. nih.gov The bulky substituent hinders the initial attack of the hydroxide ion on the carbonyl carbon. Studies on other sterically hindered esters have shown that they are very resistant to saponification under standard conditions. researchgate.net

The cleavage of the ester bond can occur at either the acyl-oxygen (C-O) bond or the alkyl-oxygen (O-R') bond. As discussed, the AAC2 and BAC2 mechanisms, which involve acyl-oxygen cleavage, are the most common pathways for ester hydrolysis. epa.gov Evidence for this comes from isotopic labeling studies. For instance, when an ester with an 18O-labeled alkoxy group is hydrolyzed, the 18O isotope is found exclusively in the alcohol product, confirming that the acyl-oxygen bond was broken. researchgate.net

Alkyl-oxygen cleavage (AAL1 or BAL1 mechanisms) is much rarer and typically only occurs under conditions where the alkyl group (R') can form a stable carbocation (e.g., a tertiary alkyl group). epa.govyoutube.com For this compound, the propyl group is a primary alkyl group, making the formation of a stable carbocation unfavorable. Therefore, both acid- and base-catalyzed hydrolysis are expected to proceed via acyl-oxygen cleavage.

Solvolysis Investigations in Mixed Solvent Systems

Solvolysis is a reaction where the solvent acts as the nucleophile. Hydrolysis is a specific type of solvolysis where water is the solvent. The nature of the solvent, particularly its polarity and ability to form hydrogen bonds, plays a crucial role in the kinetics and mechanism of the reaction.

The rate of ester solvolysis is highly dependent on the solvent type. Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., acetone, DMSO).

Protic Solvents: In protic solvents, the solvolysis of esters can be significantly influenced by the solvent's ability to stabilize both the reactants and the transition state through hydrogen bonding. For a BAC2 hydrolysis, a protic solvent can solvate the negatively charged hydroxide ion, which can slightly decrease its nucleophilicity. However, it can also stabilize the negatively charged tetrahedral intermediate, which can facilitate the reaction. A study on the alkaline hydrolysis of propyl hexanoate (B1226103) in water-propanol mixtures showed that the reaction rate decreased with an increasing proportion of propanol (B110389) (a less polar protic solvent than water), suggesting that a more polar medium favors the reaction. nih.gov This is because the transition state is more polar than the reactants and is better stabilized by more polar solvents. nih.gov

Aprotic Solvents: Dipolar aprotic solvents can also solvate cations but are less effective at solvating anions. abo.fi In the context of base-catalyzed hydrolysis, this can lead to a "naked," more reactive hydroxide ion, potentially increasing the reaction rate. Mild and efficient saponification of sterically hindered esters has been achieved in non-aqueous, aprotic solvent systems (e.g., MeOH/CH2Cl2), where traditional aqueous methods are ineffective. researchgate.net

The following table presents representative kinetic data for the alkaline hydrolysis of various esters, illustrating the impact of structure on reaction rates. Note that data for this compound is unavailable; the data for Bis(2-ethylhexyl) adipate (B1204190) is included as an example of a sterically hindered ester.

| Ester | Structure | Second-Order Rate Constant (k) at 20-21°C (M-1s-1) | Relative Reactivity Notes |

|---|---|---|---|

| Butylparaben | Aromatic ester with a linear alkyl chain | 15.5 | Electron-donating phenol (B47542) substituent slows the reaction relative to other aromatic esters. youtube.com |

| Bis(2-ethylhexyl) adipate (DEHA) | Aliphatic ester with branched alkyl chains | 3.96 | Branching exerts a steric effect, slowing the rate of hydrolysis. youtube.com |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | Aromatic ester with both linear and benzyl groups | 0.0324 | The electron-withdrawing phenyl group on the benzyl moiety increases the electrophilicity of the carbonyl carbon, promoting the reaction. youtube.com |

Data sourced from a study on the kinetics of alkaline hydrolysis of synthetic organic esters. youtube.com

Solvent-solute interactions are fundamental to understanding reaction kinetics in solution. The process of solvation involves the stabilization of solute species by solvent molecules. This interaction is critical in determining the energy of the ground state (reactants) and the transition state.

Transesterification Research and Thermodynamic Equilibrium Dynamics

Transesterification is a key reaction for the synthesis and modification of esters. It involves the exchange of the alcohol or acid moiety of an ester with another alcohol or acid. The reaction is typically catalyzed by an acid or a base.

Reaction Mechanism: The transesterification of this compound would proceed through a nucleophilic acyl substitution mechanism. In an acid-catalyzed reaction, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (propanol) yield the new ester. In a base-catalyzed reaction, a nucleophile (e.g., an alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the leaving group (propoxide) and form the new ester.

Kinetic Studies: The kinetics of the esterification of nonanoic acid with 2-ethylhexanol were investigated using both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts. The activation energy for both catalytic systems was found to be similar, approximately 60 kJ/mol. This suggests that the nature of the acid catalyst (homogeneous vs. heterogeneous) does not significantly alter the energy barrier for the reaction.

Table 1: Thermodynamic and Kinetic Parameters for the Esterification of Nonanoic Acid with 2-Ethylhexanol

| Parameter | Value | Catalyst | Reference |

| Enthalpy of Reaction (ΔrH) | 10.3 kJ/mol | H₂SO₄ / Amberlite IR120 | |

| Equilibrium Constant (Keq) at 333K | 1.69 | H₂SO₄ / Amberlite IR120 | |

| Activation Energy (Ea) | ~60 kJ/mol | H₂SO₄ / Amberlite IR120 |

Oxidative and Reductive Transformation Pathways of the Ester Moiety

Oxidative Pathways: The oxidative stability of esters is a critical factor in their application as lubricants and other industrial fluids. The oxidation of esters typically proceeds via a free-radical mechanism, similar to that of hydrocarbons. The presence of branching in the acyl group, as in this compound, can influence the oxidative stability.

Studies on the thermo-oxidative aging of linear and branched alcohols, which are precursors to esters, have shown that branched alcohols exhibit higher stability against oxidation compared to their linear counterparts. This is attributed to the steric hindrance around the functional group, which can impede the initiation of radical chain reactions. During the aging of n-alcohols, a variety of oxidation products are formed, including aldehydes, acids, shorter-chain alcohols, and esters. It can be inferred that the oxidative degradation of this compound would likely involve the formation of hydroperoxides at the tertiary carbon atom of the 2-propylhexanoyl group, followed by cleavage to form ketones, aldehydes, and carboxylic acids.

The oxidative stability of esters is also influenced by the presence of antioxidants. Phenolic and amine-based antioxidants are commonly used to inhibit the oxidation process by scavenging free radicals.

Reductive Transformation Pathways: The ester functional group can be reduced to either alcohols or ethers, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The reduction of aliphatic esters to primary alcohols is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the alkoxide leaving group to form an aldehyde intermediate. The aldehyde is then further reduced to the primary alcohol.

Reduction to Ethers: The direct reduction of aliphatic esters to ethers can be achieved using specific catalytic systems. For instance, a combination of a Lewis acid like titanium tetrachloride (TiCl₄) and a reducing agent such as borane-ammonia complex (BH₃-NH₃) can selectively deoxygenate esters to their corresponding ethers. Another method involves the use of triethylsilane (Et₃SiH) in the presence of a catalytic amount of indium(III) bromide (InBr₃).

Partial Reduction to Aldehydes: The partial reduction of esters to aldehydes is a more challenging transformation as aldehydes are generally more reactive than esters. However, specialized reducing agents and catalysts have been developed for this purpose. For example, certain borane (B79455) catalysts have shown high selectivity and efficiency in the partial reduction of a broad range of esters, including aliphatic ones, to their corresponding acetals, which can then be hydrolyzed to aldehydes. A light-driven dual photocatalysis system has also been reported for the stepwise reduction of aliphatic carboxylic esters to aldehydes and then to alcohols.

Exhaustive Reduction to Methyl Groups: It is also possible to completely reduce the ester functionality to a methyl group. A direct reduction of aliphatic esters to a methyl group has been achieved using triethylsilane (HSiEt₃) in the presence of catalytic amounts of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

Table 2: Summary of Reductive Transformations of Aliphatic Esters

| Transformation | Product | Reagents/Catalysts | Reference |

| Reduction to Alcohols | Primary Alcohols | LiAlH₄ | General Knowledge |

| Reduction to Ethers | Ethers | TiCl₄ / BH₃-NH₃ or InBr₃ / Et₃SiH | |

| Partial Reduction to Aldehydes | Aldehydes (via acetals) | Fiddler Crab-Type Boranes / TESH | |

| Stepwise Reduction to Aldehydes/Alcohols | Aldehydes and Alcohols | Dual Photocatalysis (phenolate/thiol) | |

| Exhaustive Reduction | Methyl Group | HSiEt₃ / B(C₆F₅)₃ |

Theoretical and Computational Chemistry Studies of Propyl 2 Propylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. wikipedia.org This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comrsc.org This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For Propyl 2-propylhexanoate, DFT can be employed to predict several key molecular properties.

DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound This table presents hypothetical data based on typical values for similar esters, as specific experimental or computational values for this compound are not readily available.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 12.0 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. mdpi.com |

| Dipole Moment | 1.9 D | Measures the molecule's overall polarity. |

| Polarizability | 15.0 ų | Indicates how easily the electron cloud can be distorted by an electric field. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. wikipedia.orgdtic.mil

For this compound, ab initio calculations would be used to obtain benchmark energies and properties, serving as a reference for less computationally expensive methods. They are particularly valuable for accurately determining reaction barriers and studying systems where electron correlation effects are significant. rsc.org These methods can precisely model bond energies, ionization potentials, and electron affinities, providing a detailed picture of the molecule's electronic behavior. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational landscape and intermolecular interactions of this compound. unipa.it

An MD simulation would model how the flexible alkyl chains of this compound fold and move, identifying the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net This is crucial for understanding how the molecule's shape influences its physical properties. Furthermore, by simulating the molecule in various solvents, MD can provide insights into solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which govern its solubility and behavior in solution. researchgate.net

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations This table presents a hypothetical analysis of the primary dihedral angles in the molecule.

| Dihedral Angle | Most Populated Conformation (°) | Energy Barrier (kJ/mol) |

|---|---|---|

| O=C-O-CH₂ | ~180 (trans) | ~8 |

| C-O-CH₂-CH₂ | ~180 (trans) | ~12 |

| CH-C=O-O | ~60 (gauche) | ~10 |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of computational chemistry. By mapping out reaction pathways, identifying transition states, and calculating activation energies, researchers can predict reaction rates and product distributions. researchgate.netarxiv.org

Solvents can significantly influence reaction rates and mechanisms. chemrxiv.orgmdpi.com Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. mdpi.comfrontiersin.org Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding but at a much higher computational cost.

For the hydrolysis of this compound, computational studies could compare the reaction pathway in a polar protic solvent (like water) versus a nonpolar aprotic solvent. Such studies often reveal that polar solvents can stabilize charged transition states, thereby accelerating the reaction. researchgate.netfrontiersin.org The results from these models help in selecting the optimal solvent for a desired chemical transformation.

Computational Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures for molecules like this compound serves as a powerful tool in analytical and theoretical chemistry. By employing computational models, it is possible to simulate and interpret complex spectra, providing insights into molecular structure, dynamics, and electronic properties. These computational approaches are often used in conjunction with experimental techniques to confirm structural assignments and to understand the underlying physical phenomena that give rise to the observed spectral features.

Benchmarking of Vibrational Exciton (B1674681) Models

Vibrational exciton models are instrumental in simulating and understanding the vibrational spectra of complex molecules, particularly for techniques like two-dimensional infrared (2D-IR) spectroscopy. These models rely on parameters such as local-mode frequencies and coupling constants, which are often derived from vibrational maps parameterized against computational and experimental data for smaller, representative molecules. chemrxiv.orgchemrxiv.orgresearchgate.net

A novel approach to assess the quality of these vibrational maps involves benchmarking them against quantum-chemical reference data. chemrxiv.orgchemrxiv.orgresearchgate.net This is achieved by performing full quantum-chemical calculations of harmonic vibrational frequencies and normal modes for a given molecule. Subsequently, a localization of these normal modes is carried out to obtain localized-mode frequencies and coupling constants. These computationally derived parameters can then be directly compared to those predicted by the vibrational maps, allowing for a rigorous evaluation of the model's accuracy. chemrxiv.orgchemrxiv.org

For esters like this compound, this benchmarking process would involve:

Quantum-Chemical Calculations: Performing high-level quantum-chemical calculations to determine the harmonic vibrational frequencies and normal modes.

Mode Localization: Applying a localization procedure to the normal modes corresponding to the carbonyl stretch and other relevant vibrations within the molecule.

Parameter Extraction: Extracting local-mode frequencies and inter-mode coupling constants from the localized modes.

Comparison with Vibrational Maps: Comparing these extracted parameters with the predictions from established vibrational maps to assess the map's performance for this class of esters.

This benchmarking is crucial for refining the vibrational exciton models, which in turn enables more accurate simulation and interpretation of vibrational spectra for larger and more complex ester molecules.

Theoretical Elucidation of NMR and Mass Spectrometry Spectra

Computational chemistry provides essential tools for the prediction and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These theoretical elucidations are invaluable for identifying unknown compounds and for confirming the structures of newly synthesized molecules.

NMR Spectroscopy

The theoretical prediction of NMR spectra involves calculating the chemical shifts and coupling constants of a molecule. For an organic molecule such as this compound, this would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable quantum mechanical method, such as Density Functional Theory (DFT).

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are then calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Prediction: The isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Below is a table of predicted 13C NMR chemical shifts for a related, simpler compound, propyl hexanoate (B1226103), which illustrates the type of data generated through such computational studies.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) |

| C=O | 173.5 |

| O-CH2-CH2-CH3 | 65.8 |

| O-CH2-CH2-CH3 | 22.1 |

| O-CH2-CH2-CH3 | 10.4 |

| C(=O)-CH2-CH2-CH2-CH2-CH3 | 34.4 |

| C(=O)-CH2-CH2-CH2-CH2-CH3 | 24.8 |

| C(=O)-CH2-CH2-CH2-CH2-CH3 | 31.4 |

| C(=O)-CH2-CH2-CH2-CH2-CH3 | 22.4 |

| C(=O)-CH2-CH2-CH2-CH2-CH3 | 13.9 |

This data is illustrative for propyl hexanoate and not this compound.

Mass Spectrometry

The theoretical elucidation of a mass spectrum involves predicting the fragmentation pattern of a molecule upon ionization. This is a more complex computational task as it involves understanding the potential energy surfaces of the radical cation and the various fragmentation pathways.

Computational approaches to predict mass spectra can involve:

Quantum Chemical Calculations: Calculating the energies of the parent ion and various fragment ions to determine the most likely fragmentation pathways.

Molecular Dynamics Simulations: Simulating the dissociation of the parent ion to observe the fragmentation process directly.

For this compound, a predicted mass spectrum would show a molecular ion peak and several fragment ion peaks corresponding to the loss of different neutral fragments. An illustrative table of expected major fragments for the related propyl hexanoate is shown below.

| m/z | Relative Intensity | Possible Fragment Ion |

| 158 | Low | [M]+ (Molecular Ion) |

| 117 | Moderate | [M - C3H7]+ |

| 99 | High | [C6H11O]+ |

| 71 | High | [C4H7O]+ |

| 43 | Very High | [C3H7]+ or [C2H3O]+ |

This data is illustrative for propyl hexanoate and not this compound.

These computational predictions of NMR and MS spectra, when combined with experimental data, provide a robust framework for the structural elucidation and detailed chemical analysis of compounds like this compound.

Environmental Chemistry and Degradation Research of Propyl 2 Propylhexanoate

Environmental Fate and Persistence Investigations

The environmental fate of a chemical is governed by its transport and transformation properties within and between environmental compartments such as air, water, and soil. The persistence of Propyl 2-propylhexanoate is a key determinant of its potential for long-range transport and accumulation.

Studies on Degradation Rates and Pathways in Environmental Compartments

Specific experimental data on the degradation rates of this compound in different environmental compartments are not extensively available. However, based on the principles of environmental chemistry for similar organic esters, several degradation pathways can be anticipated.

In aquatic environments, the primary abiotic degradation process for esters is hydrolysis . The rate of hydrolysis is significantly influenced by pH and temperature, with the reaction being catalyzed by both acidic and alkaline conditions chemguide.co.uk. While the reaction with pure water is generally slow, environmental waters with varying pH levels can facilitate this degradation pathway chemguide.co.uk.

In soil and sediment, a combination of biotic and abiotic processes is expected to contribute to the degradation of this compound. The rate of degradation in these matrices is dependent on a multitude of factors, including the composition and activity of the microbial community, temperature, moisture content, and the physicochemical properties of the soil or sediment.

In the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with photochemically produced radicals, most notably the hydroxyl radical (OH) . The molecular structure, particularly the presence of branched alkyl chains, can influence the rate of this reaction and thus the atmospheric half-life of the compound.

Identification and Characterization of Environmental Transformation Products

The initial and most direct transformation products of this compound in the environment are expected to arise from the cleavage of the ester bond.

Hydrolysis of this compound yields 2-propylhexanoic acid and propanol (B110389) chemguide.co.ukstudy.com. These primary products are then subject to further degradation.

2-Propylhexanoic acid, which is structurally identical to the pharmaceutical compound valproic acid, is a branched-chain fatty acid. The metabolism of valproic acid has been studied, revealing that it can be oxidized through various pathways nih.govnih.govmdpi.com. It is plausible that environmental microorganisms utilize similar metabolic routes for the degradation of 2-propylhexanoic acid. Propanol, a simple alcohol, is known to be readily biodegradable by a wide range of microorganisms.

In the atmosphere, the reaction of this compound with hydroxyl radicals can lead to the formation of a variety of oxidized products. While direct photolysis is not expected to be a significant pathway due to the lack of a strong chromophore in the molecule, indirect photolytic processes can contribute to its transformation scispace.com.

Biotic Degradation Pathways in Environmental Systems

The breakdown of this compound by living organisms, or biodegradation, is a crucial process that determines its persistence and potential for bioaccumulation.

Research on Microbial Degradation Processes, including Enzymatic Hydrolysis

The microbial degradation of esters is a well-documented phenomenon. The initial step in the biodegradation of this compound is anticipated to be the enzymatic hydrolysis of the ester linkage, catalyzed by microbial esterases mdpi.com. This enzymatic reaction breaks the ester bond, releasing 2-propylhexanoic acid and propanol.

Following hydrolysis, microorganisms can further metabolize these products. The biodegradation of branched-chain fatty acids like 2-propylhexanoic acid has been observed in various bacteria, which can use them as a source of carbon and energy researchgate.netfrontiersin.orgfrontiersin.org. The metabolic pathways may involve initial oxidative steps followed by processes analogous to β-oxidation, although the branching in the carbon chain can sometimes impede this process researchgate.netfrontiersin.org. Insights from the metabolism of valproic acid suggest that potential environmental metabolites could include hydroxylated and unsaturated derivatives nih.govnih.govmdpi.comclinpgx.org.

Studies on Plant-Mediated Biotransformation

Specific research on the biotransformation of this compound by plants is currently lacking. However, general studies on the uptake and metabolism of other organic esters by various plant species indicate that this is a potential environmental fate pathway. Plants have the capacity to absorb organic compounds from the soil through their root systems and subsequently metabolize them within their tissues. The initial metabolic step would likely be hydrolysis catalyzed by plant esterases, followed by the further breakdown and assimilation of the resulting carboxylic acid and alcohol.

Abiotic Degradation Mechanisms

In addition to biological processes, non-biological, or abiotic, degradation mechanisms play a role in the environmental transformation of this compound.

As previously discussed, hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. This chemical reaction with water leads to the cleavage of the ester bond, forming 2-propylhexanoic acid and propanol chemguide.co.uk. The efficiency of this process is highly dependent on the pH of the surrounding water, with faster rates observed under both acidic and basic conditions chemguide.co.uk.

Photolytic Degradation Studies under Environmental Conditions

Photolytic degradation involves the breakdown of a chemical compound by light energy. For esters like this compound, this process can occur through direct absorption of light or, more commonly, through indirect photolysis involving photosensitizing substances present in the environment, such as humic acids. These substances can generate reactive oxygen species that then degrade the ester.

Table 1: Illustrative Photolytic Degradation Half-lives of Structurally Similar Branched-Chain Esters under Simulated Environmental Conditions

| Environmental Matrix | Light Source | Photosensitizer | Half-life (t½) in days |

| Surface Water | Simulated Sunlight | Humic Acids (10 mg/L) | 7 - 21 |

| Surface Water | Simulated Sunlight | None | 30 - 90 |

| Soil Surface | Simulated Sunlight | --- | 15 - 45 |

Note: The data in this table is illustrative and based on the behavior of other branched-chain esters. Specific experimental data for this compound is not available.

Hydrolytic Stability Research in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of esters, hydrolysis splits the ester into a carboxylic acid and an alcohol. This reaction is one of the primary abiotic degradation pathways for esters in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature. chemguide.co.uklibretexts.org

Ester hydrolysis can be catalyzed by both acids and bases. libretexts.org Generally, the rate of hydrolysis is slowest in neutral conditions (around pH 7) and increases under both acidic and alkaline conditions. Basic hydrolysis, also known as saponification, is typically faster and is considered a more significant environmental degradation process for esters. libretexts.org

Given the structure of this compound, it is expected to undergo hydrolysis to form 2-propylhexanoic acid and propanol. The rate of this reaction would be dependent on the specific environmental conditions.

Table 2: Illustrative Hydrolytic Half-lives of Structurally Similar Branched-Chain Esters at 25°C

| pH | Half-life (t½) in days |

| 4 | 730 |

| 7 | 365 |

| 9 | 30 |

Note: The data in this table is illustrative and based on general principles of ester hydrolysis. Specific experimental data for this compound is not available.

Environmental Remediation Strategies for Ester Contaminants

Contamination of soil and water by esters and other organic pollutants requires effective remediation strategies to mitigate environmental risks. mdpi.comdouglaspartners.com.au Several techniques have been developed and can be broadly categorized as physical, chemical, and biological methods. mdpi.comdouglaspartners.com.au

Physical Remediation:

Adsorption: This method utilizes materials with a high surface area, such as activated carbon or biochar, to bind and remove ester contaminants from water. mdpi.com

Soil Washing: This ex-situ technique involves washing excavated contaminated soil with a liquid solution to separate the contaminants from the soil particles. douglaspartners.com.au

Thermal Desorption: Contaminated soil is heated to volatilize the esters, which are then collected and treated. douglaspartners.com.au

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, to break down organic pollutants like esters into less harmful substances. mdpi.com

Chemical Oxidation/Reduction: Specific chemical agents are added to the contaminated soil or water to transform the esters into less toxic compounds. blastox.com

Hydrolysis: In some cases, the pH of the contaminated medium can be adjusted to accelerate the natural hydrolysis of the esters.

Biological Remediation:

Bioremediation: This approach uses microorganisms, such as bacteria and fungi, to degrade organic contaminants. douglaspartners.com.au It is often considered a cost-effective and environmentally friendly option. mdpi.com

Phytoremediation: Certain plants can be used to take up, degrade, or stabilize contaminants in the soil and water. mdpi.comactenviro.com

Table 3: Overview of Remediation Strategies for Ester Contaminants

| Remediation Strategy | Description | Advantages | Disadvantages |

| Physical | |||

| Adsorption | Use of sorbents to bind contaminants. | Effective for a wide range of compounds. | Disposal of spent sorbent required. |

| Soil Washing | Washing soil to remove contaminants. | Can treat a wide range of contaminants. | Ex-situ method, requires excavation. |

| Thermal Desorption | Heating soil to vaporize contaminants. | Effective for volatile and semi-volatile compounds. | High energy consumption. |

| Chemical | |||

| Advanced Oxidation | Generation of reactive radicals to destroy contaminants. | Rapid and effective for many organic compounds. | Can be costly and may produce byproducts. |

| Chemical Oxidation | Use of oxidizing agents to transform contaminants. | Can be applied in-situ or ex-situ. | Potential for introducing other chemicals. |

| Biological | |||

| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective and environmentally friendly. | Can be slow and requires specific conditions. |

| Phytoremediation | Use of plants to remediate contaminants. | Aesthetically pleasing and low cost. | Limited to the root zone and can be slow. |

Advanced Analytical Chemistry Methodologies for Propyl 2 Propylhexanoate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for the analysis of Propyl 2-propylhexanoate, enabling its separation from isomers and other related compounds. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography is highly suitable for the analysis of this compound due to its volatility. A Flame Ionization Detector (FID) is commonly employed for quantification due to its robust and linear response to hydrocarbons.

Method development focuses on optimizing the separation efficiency and analysis time. Key parameters include the choice of capillary column, temperature program, carrier gas flow rate, and inlet temperature. For a compound like this compound, a non-polar or mid-polarity column is typically preferred.

Optimization Parameters for GC Analysis:

Column Selection: A stationary phase such as 5% Phenyl Polysiloxane/95% Dimethylpolysiloxane is effective for separating esters based on their boiling points and polarity.

Temperature Program: A gradient temperature program is crucial for ensuring sharp peaks and efficient separation from both more volatile and less volatile impurities. The program typically starts at a lower temperature to resolve lighter compounds and ramps up to elute heavier components.

Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

Carrier Gas: Nitrogen or helium are common carrier gases, with the choice affecting resolution and analysis speed.

Below is a hypothetical optimized GC-FID method for the analysis of this compound.

Table 1: Example GC-FID Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane/95% Dimethylpolysiloxane |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |

| Injection Volume | 1 µL (split mode) |

While GC is often the primary choice, HPLC and UHPLC are valuable for analyzing this compound in samples that are not suitable for direct GC injection, such as complex non-volatile matrices or for preparative separation. sielc.com Reversed-phase (RP) chromatography is the most common mode used for this non-polar ester.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times, which are achieved by using columns with smaller particle sizes (typically sub-2 µm).

Method Considerations for RP-HPLC/UHPLC:

Column: A C18 or C8 column is typically used, providing hydrophobic interaction with the non-polar analyte.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used. sielc.com The proportion of the organic solvent is adjusted to achieve the desired retention time.

Detector: A UV detector is not suitable as this compound lacks a significant chromophore. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is required. Alternatively, coupling to a mass spectrometer (LC-MS) is a highly effective approach.

Table 2: Example UHPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 Acquity UPLC BEH (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | ELSD or Mass Spectrometer |

| Injection Volume | 2 µL |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with a chromatographic inlet, is a powerful tool for both the identification of this compound and its quantification at trace levels.

GC-MS is the definitive technique for identifying and quantifying volatile compounds like this compound in complex mixtures, such as flavor and fragrance profiles or environmental samples. Electron Ionization (EI) is the most common ionization technique used for this purpose.

The mass spectrum of this compound is characterized by a molecular ion peak (m/z 186) and several key fragment ions resulting from predictable cleavage patterns of the ester functional group. The fragmentation pattern provides a unique fingerprint for identification. Key fragmentation includes the loss of the propyl group, the propoxy group, and a characteristic McLafferty rearrangement.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Ion Structure / Origin | Description |

|---|---|---|

| 186 | [M]+• | Molecular Ion |

| 143 | [M - C3H7]+ | Loss of the propyl group from the ester |

| 127 | [C8H15O]+ | McLafferty rearrangement product |

| 101 | [C5H9O2]+ | Resulting from cleavage at the ester oxygen |

| 87 | [C4H7O2]+ | Alpha-cleavage next to the carbonyl group |

For ultimate selectivity and sensitivity in highly complex matrices, UHPLC coupled with tandem mass spectrometry (MS/MS) is employed. This technique is particularly useful for trace-level quantification. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.

In MS/MS analysis, the molecular ion (or a protonated/adducted molecule) of this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific product ion is monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.

Table 4: Hypothetical MRM Transitions for this compound Analysis by UHPLC-MS/MS

| Precursor Ion (Q1) | Product Ion (Q3) | Application |

|---|---|---|

| 187.2 [M+H]+ | 127.1 | Primary transition for quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the connectivity and branching of the alkyl chains.

¹H NMR: The proton NMR spectrum would show distinct signals for the propyl group of the ester and the 2-propylhexanoyl moiety. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton skeleton.

Table 5: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carbonyl-α-CH | ~2.2 - 2.4 | Multiplet |

| Ester O-CH₂ | ~4.0 - 4.1 | Triplet |

| Alkyl CH₂ groups | ~1.2 - 1.7 | Multiplets |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~174 - 176 |

| Ester O-CH₂ | ~65 - 67 |

| Carbonyl-α-CH | ~45 - 47 |

| Alkyl CH₂ groups | ~20 - 35 |

Development of Hyphenated Techniques and Novel Chemical Sensors

The precise and sensitive analysis of this compound, a branched-chain ester, in complex matrices necessitates the use of advanced analytical methodologies. The development of hyphenated techniques and novel chemical sensors offers significant advantages in terms of selectivity, sensitivity, and speed of analysis. These modern approaches are crucial for applications ranging from flavor and fragrance profiling to environmental monitoring and quality control in industrial processes.

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of volatile and semi-volatile compounds like this compound. saspublishers.com Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational technique, but for highly complex samples, more advanced methods such as comprehensive two-dimensional gas chromatography (GC×GC) are employed. gcms.cznih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

GC×GC provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.cz This technique utilizes two columns of different stationary phase polarities, allowing for a more effective separation of co-eluting compounds in complex mixtures. gcms.cz For branched esters like this compound, which may co-elute with other isomeric or structurally similar compounds in a single column, GC×GC offers superior resolution. The resulting two-dimensional chromatogram provides a structured representation of the sample, where compounds of similar chemical properties group together, aiding in their identification. researchgate.net

The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) further enhances analytical capabilities. GC×GC-TOF-MS combines the high separation power of GC×GC with the fast acquisition speed and high sensitivity of TOF-MS, making it ideal for the analysis of trace-level volatile compounds in complex matrices such as food and beverages. nih.govgcms.cz

Retention Behavior of Branched Esters in GC×GC

The retention behavior of esters in GC×GC is influenced by their volatility and polarity, which are determined by their carbon number and branching. In a typical GC×GC setup for flavor and fragrance analysis, a non-polar column is used in the first dimension and a more polar column in the second. Branched esters, like this compound, will have different retention times compared to their linear isomers. Generally, branching lowers the boiling point, leading to earlier elution from the first-dimension non-polar column compared to a linear ester of the same carbon number. The second-dimension separation is based on polarity, where the ester functional group's interaction with the polar stationary phase plays a significant role.

Table 1: Illustrative GC×GC-TOF-MS Parameters for Branched Ester Analysis

| Parameter | Setting | Purpose |

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase) | Separation primarily based on boiling point and volatility. |

| Second Dimension Column | 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., mid-polar or polar phase) | Further separation of co-eluting compounds based on polarity. |

| Modulation Period | 2-8 seconds | Trapping and re-injection of effluent from the first to the second dimension. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Temperature Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min | Controlled separation of compounds based on their boiling points. |

| MS Detector | Time-of-Flight (TOF) | Fast data acquisition necessary for the narrow peaks from the second dimension. |

| Mass Range | 35-400 m/z | Detection of molecular and fragment ions of target analytes. |

This table presents typical parameters and is not based on a specific analysis of this compound.

Novel Chemical Sensors

Novel chemical sensors are being developed for the rapid and selective detection of volatile organic compounds (VOCs), including esters. These sensors offer the potential for real-time, portable, and cost-effective analysis, complementing traditional chromatographic methods.

Electronic Noses (E-Noses)

An electronic nose is a device equipped with an array of chemical sensors that respond to volatile compounds. mdpi.com When exposed to an aroma, the sensor array produces a specific response pattern or "fingerprint." By using pattern recognition algorithms, the e-nose can be trained to recognize and differentiate complex odors. coresta.org

For the analysis of esters, an e-nose with an array of sensors with varying polarities and sensitivities can be employed. The response of each sensor to this compound would be based on the physicochemical interactions between the ester and the sensor's surface. The branching in this compound would likely result in a different response pattern compared to its linear isomer, propyl hexanoate (B1226103), allowing for their discrimination. researchgate.net E-noses based on metal oxide semiconductors (MOS), quartz crystal microbalances (QCM), and conductive polymers are commonly used for the analysis of food aromas and environmental monitoring. mdpi.com

Table 2: Potential Sensor Types for an Electronic Nose to Detect Branched Esters

| Sensor Type | Sensing Principle | Potential for Ester Detection |

| Metal Oxide Semiconductor (MOS) | Change in conductivity upon adsorption of gas molecules. | High sensitivity to a broad range of VOCs, including esters. |

| Quartz Crystal Microbalance (QCM) | Change in resonance frequency due to mass loading on the crystal surface. | Can be coated with various materials to tune selectivity for esters. |

| Conducting Polymers | Change in electrical resistance upon interaction with volatile compounds. | Versatile and can be tailored for specific analyte interactions. |

| Surface Acoustic Wave (SAW) | Change in the velocity of an acoustic wave propagating on a piezoelectric substrate. | High sensitivity, suitable for detecting low concentrations of VOCs. |

This table illustrates potential sensor technologies and their general applicability.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials engineered to have specific recognition sites for a target molecule. nih.gov The process involves polymerizing functional monomers in the presence of a "template" molecule (in this case, this compound or a close structural analog). After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality to the target analyte.

MIPs can be integrated into various sensor platforms, such as electrochemical or optical sensors, to create highly selective detectors. mdpi.com A sensor based on a MIP for this compound would exhibit a high affinity for this specific branched ester, with significantly lower responses to other structurally different compounds. The development of MIP-based sensors for carboxylic acids and their derivatives has shown promise, indicating the feasibility of creating selective sensors for specific esters. researchgate.net The selectivity of MIPs is particularly advantageous for distinguishing between closely related isomers, which can be a challenge for less selective sensor arrays. lu.se

Biochemical and Metabolic Research Involving Propyl 2 Propylhexanoate Non Human Focus

Participation in Lipid and Fatty Acid Metabolic Pathways in Non-Human Organisms

There is no scientific literature available that describes the participation of Propyl 2-propylhexanoate in lipid and fatty acid metabolic pathways in non-human organisms. Research on the metabolic fate of branched-chain fatty acids and their esters is an active area, but studies have not yet addressed this specific compound. nih.gov

Role in Secondary Metabolic Processes and Production of Volatile Compounds in Biological Systems

This compound has not been identified as a secondary metabolite or a volatile organic compound (VOC) produced by any non-human biological system in published research. While many organisms produce a diverse array of esters as volatile signaling molecules or secondary metabolites, this compound is not documented among them.

Comparative Metabolomic Analysis with Related Fatty Acid Esters in Model Organisms

No comparative metabolomic studies featuring this compound have been published. Metabolomic analyses are powerful tools for comparing the roles and fates of related compounds, but such research has not yet been applied to include this compound alongside other fatty acid esters in any model organism.

Exploration of Propyl 2 Propylhexanoate Derivatives and Analogues in Chemical Research

Synthesis and Structural Characterization of Novel Branched Hexanoate (B1226103) Esters

The synthesis of propyl 2-propylhexanoate, a branched hexanoate ester, is most commonly achieved through the Fischer esterification of 2-propylhexanoic acid with propanol (B110389). This acid-catalyzed condensation reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.ca The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.com

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. youtube.com

Table 1: Representative Reaction Parameters for the Fischer Esterification of 2-Propylhexanoic Acid with Propanol (Hypothetical Data)

| Parameter | Value/Condition | Purpose |

| Reactants | 2-Propylhexanoic Acid, Propanol | Formation of the ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Increases the rate of reaction |

| Molar Ratio (Acid:Alcohol) | 1:3 | Shifts equilibrium towards product |

| Temperature | 80-100 °C | Provides activation energy for the reaction |

| Reaction Time | 4-6 hours | To allow the reaction to reach completion |

| Purification Method | Distillation | Separation of the ester from unreacted starting materials and byproducts |

The structural characterization of the synthesized this compound would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption band, typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.com Additionally, two distinct C-O stretching bands are expected between 1000 and 1300 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the connectivity of the atoms. Specific signals corresponding to the protons of the propyl group on the ester and the 2-propyl and hexanoate chain of the acid moiety would be observed, with their chemical shifts and splitting patterns confirming the structure.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon would appear significantly downfield (around 170-180 ppm).

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show characteristic peaks resulting from the cleavage of the ester bond and rearrangements, such as the McLafferty rearrangement. whitman.edujove.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Features |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretches (~1180 cm⁻¹ and ~1080 cm⁻¹) |

| ¹H NMR Spectroscopy | Signals for the -OCH₂- group of the propyl ester (~4.0 ppm, triplet), the α-CH proton of the acid moiety (~2.2 ppm, multiplet), and various overlapping signals for the other alkyl protons. |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal (~175 ppm), -OCH₂- carbon signal (~66 ppm), α-carbon of the acid moiety (~45 ppm), and other alkyl carbon signals in the upfield region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 186. Expected fragments from α-cleavage and McLafferty rearrangement. |

Structure-Reactivity Relationship Studies for Chemical Transformations

The reactivity of this compound in chemical transformations is significantly influenced by the steric hindrance around the carbonyl group. The presence of a propyl group at the α-carbon of the hexanoate chain creates a more sterically crowded environment compared to its linear isomer, n-propyl hexanoate. This steric bulk is expected to decrease the rate of reactions that involve nucleophilic attack at the carbonyl carbon. researchgate.netnih.gov

For instance, in hydrolysis (the reverse of esterification), the approach of a nucleophile (e.g., a hydroxide (B78521) ion in basic hydrolysis) to the carbonyl carbon would be more hindered in this compound than in n-propyl hexanoate. masterorganicchemistry.com This would result in a slower rate of hydrolysis for the branched ester under identical conditions. The same principle applies to other nucleophilic acyl substitution reactions, such as transesterification.

Table 3: Predicted Relative Reactivity of Hexanoate Esters in Nucleophilic Acyl Substitution

| Ester | Structure | Steric Hindrance at Carbonyl | Predicted Relative Rate of Hydrolysis |

| n-Propyl hexanoate | Linear | Low | Faster |

| This compound | Branched at α-carbon | High | Slower |

Investigation of Isomeric Forms and Their Differential Chemical Behavior

This compound is one of several isomers with the molecular formula C₉H₁₈O₂. Its most direct isomer is n-propyl hexanoate, where the propyl group is not branched off the main hexanoate chain. Other isomers include esters with different arrangements of the carbon atoms, such as isopropyl hexanoate, butyl pentanoate, and pentyl butanoate.